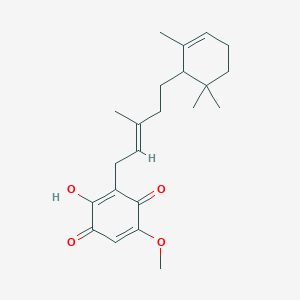

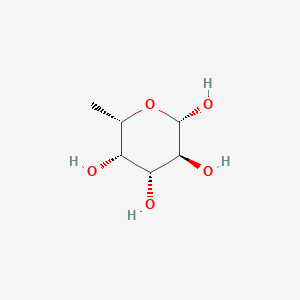

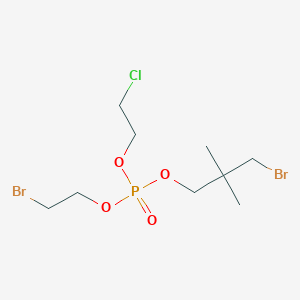

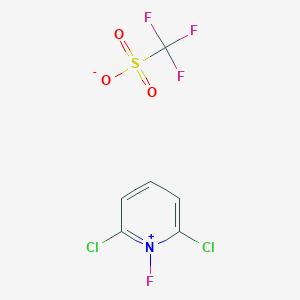

![molecular formula C7H4N2O2 B136860 1H-Pyrrolo[3,2-b]pyridine-2,3-dione CAS No. 153072-89-0](/img/structure/B136860.png)

1H-Pyrrolo[3,2-b]pyridine-2,3-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives are a class of heterocyclic compounds that have garnered interest due to their diverse chemical properties and potential applications in various fields, including organic electronics and medicinal chemistry. These compounds are characterized by a fused pyrrole and pyridine ring system with a dione functionality, which contributes to their unique chemical behavior and reactivity .

Synthesis Analysis

The synthesis of these derivatives often involves multistep reactions with careful selection of starting materials and reaction conditions. For instance, the synthesis of tetraaryl-, pentaaryl-, and hexaaryl-1,4-dihydropyrrolo[3,2-b]pyrroles has been achieved through a novel one-pot reaction involving aromatic aldehydes, aromatic amines, and butane-2,3-dione, with p-toluenesulfonic acid as a crucial catalyst . Additionally, the synthesis of 3,5-disubstituted-2-pyridylpyrroles from the condensation of 1,3-diones and 2-(aminomethyl)pyridine has been reported, highlighting the versatility of these compounds in forming various substituted derivatives .

Molecular Structure Analysis

The molecular structure of these derivatives is crucial in determining their chemical and physical properties. For example, the placement of electron-withdrawing substituents in certain positions can create an acceptor-donor-acceptor type fluorophore, leading to compounds with intriguing optical properties, such as strong blue fluorescence and high quantum yields . The molecular structure also influences the stability and reactivity of these compounds, as seen in the forced degradation and photodegradation studies of pyrrolo[3,4-c]pyridine-1,3-dione derivatives .

Chemical Reactions Analysis

1H-Pyrrolo[3,2-b]pyridine-2,3-dione derivatives participate in a variety of chemical reactions, which can be exploited for their functionalization or transformation into other useful compounds. For example, the active methylene unit of pyrrolizine-1,3-dione can couple readily with diazonium salts to provide hydrazone derivatives . Moreover, these derivatives can undergo oxidative cleavage and other cascade reactions to form new structures, such as 1,2-dihydropyridines and spiro compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1H-pyrrolo[3,2-b]pyridine-2,3-dione derivatives are influenced by their molecular structure. Their redox properties, chemical and spectral characteristics, and electron-accepting capabilities have been studied, revealing their potential as interesting redox systems . Additionally, their corrosion inhibitive action against carbon steel in hydrochloric acid medium has been investigated, demonstrating their practical applications in industrial settings .

科学的研究の応用

Electronic and Photovoltaic Applications

- Semiconducting Materials: Nitrogen-embedded small molecules derived from 1H-Pyrrolo[3,2-b]pyridine-2,3-dione have been synthesized and studied for their electrochemical properties, self-assembly behavior, and carrier transport properties, demonstrating potential for use in semiconducting materials with n-channel transport characteristics and electron mobility up to 7.57×10−3 cm2 V−1 s−1 (Zhou et al., 2019).

- Organic Photovoltaics (OPVs): Pyrrolo[3,2-b]pyrrole-2,5-dione units have shown promise as electron-deficient units for generating electron donor material in OPVs, with synthesized organic low bandgap molecules displaying notable photovoltaic performance (Song et al., 2013).

Chemical Synthesis and Functional Materials

- Synthesis of IsoDPP Derivatives: The synthesis of pyrrolo[3,2-b]pyrrole-1,4-dione (isoDPP) derivatives has been achieved, offering new insights into the properties and applications of these compounds in thin film formation and potential optoelectronic devices (Gendron et al., 2014).

- Cyclocondensation Reactions: Innovative methods for the preparation of multifunctional substituted 1H-pyrazolo[3,4-b]pyridines and isoxazolo[5,4-b]pyridines through cyclocondensation of 4-acyl-1H-pyrrole-2,3-diones have been developed, highlighting versatile synthetic pathways for creating novel compounds (Dubovtsev et al., 2017).

Advanced Materials

- Luminescent Polymers: Polymers containing the tetraarylated pyrrolo[3,4-c]pyrrole-1,4-dione unit exhibit strong fluorescence and potential for optoelectronic applications due to their high quantum yield and distinctive optical and electrochemical properties (Zhang & Tieke, 2008).

Corrosion Inhibition

- Carbon Steel Corrosion Inhibition: Derivatives of 1H-pyrrole-2,5-dione have been identified as effective inhibitors against the corrosion of carbon steel in hydrochloric acid medium, with their mechanism of action and efficiency thoroughly investigated (Zarrouk et al., 2015).

将来の方向性

特性

IUPAC Name |

1H-pyrrolo[3,2-b]pyridine-2,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c10-6-5-4(9-7(6)11)2-1-3-8-5/h1-3H,(H,9,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVYFYUSRNVYACL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=O)C(=O)N2)N=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00505500 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

CAS RN |

153072-89-0 |

Source

|

| Record name | 1H-Pyrrolo[3,2-b]pyridine-2,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00505500 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。